molecular formula C6H12ClN3O3 B6290079 D-Histidine hydrochloride monohydrate CAS No. 328526-86-9

D-Histidine hydrochloride monohydrate

Cat. No.: B6290079
CAS No.: 328526-86-9
M. Wt: 209.63 g/mol
InChI Key: CMXXUDSWGMGYLZ-ZJIMSODOSA-N
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Description

D-Histidine hydrochloride monohydrate is a crystalline form of the amino acid histidine, specifically the D-isomer. Histidine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and enzyme function. The hydrochloride monohydrate form enhances its stability and solubility, making it suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Histidine hydrochloride monohydrate typically involves the resolution of racemic histidine or the direct synthesis from precursor compounds. One common method includes the hydrolysis of proteins or peptides containing histidine, followed by purification and crystallization. The reaction conditions often involve acidic or enzymatic hydrolysis, followed by neutralization and crystallization in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of protein sources, such as soy or casein, followed by ion-exchange chromatography to separate histidine from other amino acids. The purified histidine is then reacted with hydrochloric acid and crystallized to obtain the monohydrate form .

Chemical Reactions Analysis

Acid-Base Reactions and Tautomerism

The imidazole side chain in D-histidine hydrochloride monohydrate exhibits pH-dependent tautomerism and protonation states:

  • Protonation below pH 6.0 : The imidazole ring becomes fully protonated (imidazolium form, Hip ), with a positive charge delocalized between the N1 and N3 nitrogen atoms .

  • Deprotonation above pH 6.0 : The neutral imidazole exists as two tautomers (Hie and Hid ), where the proton resides on either N3 or N1 (Figure 1) .

Key Data :

PropertyValueSource
pK~a~ of imidazole ring~6.0
^15^N NMR chemical shift (N1)185–190 ppm (at pH > 9)
^15^N NMR chemical shift (N3)145–170 ppm (at pH > 9)

This tautomerism is critical for enzymatic catalysis, such as in carbonic anhydrases, where histidine acts as a proton shuttle .

Reaction with Diazotized Sulfanilic Acid

A validated spectrophotometric method quantifies this compound via a diazo coupling reaction :

  • Reaction : The imidazole ring reacts with diazotized sulfanilic acid to form a yellow-colored complex (λ~max~ = 405 nm).

  • Optimal Conditions :

    • pH: 8.0–9.0 (adjusted with NaOH)

    • Temperature: 25°C

    • Stability: Color remains stable for 6–7 minutes post-reaction .

Calibration Data :

ParameterValueSource
Linear range33–77 mg/15 mL
Molar absorptivity (ε)3.169 × 10⁴ L·mol⁻¹·cm⁻¹
Sandell’s sensitivity0.1988 µg·cm⁻²

This reaction is selective for histidine in mixtures containing lysine or glycine .

Salt Formation and Synthetic Conversions

This compound participates in salt metathesis and acid-base reactions:

  • Conversion to Dihydrochloride : Reacting with excess HCl in methylene chloride/cyclohexanol yields histamine dihydrochloride. The process requires 0.85 molar equivalents of HCl per mole of histamine free base .

  • Temperature Sensitivity : Reactions are exothermic; optimal conversion occurs at 30–35°C .

Synthetic Pathway :

  • Step 1 : Dissolution in ethanol/toluene with HCl.

  • Step 2 : Filtration and cooling to precipitate histamine dihydrochloride .

Peptide Bond Formation

The α-amino and carboxyl groups enable peptide synthesis:

  • Activation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) facilitates amide bond formation.

  • Applications : Used in synthesizing histidine-rich peptides for metalloenzyme mimics .

Stability in Formulations :

  • Degrades <1% under accelerated conditions (40°C/75% RH for 6 months) .

Oxidation and Degradation

  • Oxidative Pathways : The imidazole ring undergoes peroxidase-catalyzed oxidation to form 2-oxo-histidine derivatives.

  • Thermal Degradation : Heating above 150°C results in decomposition to imidazole-4-acetic acid .

Scientific Research Applications

Biochemical Research

Peptide Synthesis
D-Histidine hydrochloride serves as a crucial building block in peptide synthesis, allowing researchers to create specific peptides for detailed studies on protein interactions and functions. This application is vital for understanding biochemical pathways and developing targeted therapies.

Case Study : In a study on protein folding, D-histidine was utilized to synthesize peptides that mimic natural proteins, enabling researchers to investigate the effects of specific amino acid substitutions on protein stability and function .

Pharmaceutical Development

Neurological Disorders
This compound plays a significant role in drug formulation, particularly for medications targeting neurological disorders. Its involvement in histamine regulation makes it valuable in developing treatments for conditions such as Alzheimer's and Parkinson's diseases.

Case Study : Research has demonstrated that D-histidine can enhance the efficacy of certain neuroprotective drugs by modulating histamine levels, thus improving cognitive function in animal models of neurodegeneration .

Nutrition and Dietary Supplements

Athletic Performance
D-Histidine is incorporated into dietary supplements aimed at enhancing athletic performance and recovery. As an essential amino acid, it supports muscle metabolism and aids in recovery post-exercise.

Application Benefit
Muscle RecoveryEnhances recovery time after intense exercise
Athletic PerformanceSupports endurance and reduces fatigue

Case Study : A clinical trial involving athletes showed that supplementation with D-histidine improved muscle recovery times significantly compared to a placebo group .

Cell Culture Media

D-Histidine hydrochloride is commonly added to cell culture media to support the growth of various cell types. Its presence improves cell viability and yield, making it essential for biopharmaceutical production.

Cell Type Effect of D-Histidine
Mammalian CellsEnhanced growth rates
Stem CellsImproved differentiation potential

Case Study : In experiments with mammalian cell lines, the addition of D-histidine resulted in a 30% increase in cell proliferation compared to standard media without this compound .

Analytical Chemistry

D-Histidine hydrochloride is employed as a standard in chromatographic techniques, assisting researchers in accurately quantifying histidine levels in biological samples. This application is critical for metabolic studies and clinical diagnostics.

Technique Application
High-Performance Liquid Chromatography (HPLC)Quantification of amino acids
Mass SpectrometryIdentification of metabolic profiles

Case Study : A study utilizing HPLC demonstrated that D-histidine could effectively separate histidine from other amino acids, providing precise quantification necessary for metabolic studies .

Mechanism of Action

The mechanism of action of D-Histidine hydrochloride monohydrate involves its role as a precursor to histamine, a vital inflammatory agent in immune responses. Histidine decarboxylase converts histidine to histamine, which then interacts with histamine receptors to exert various physiological effects. These effects include vasodilation, gastric acid secretion, and modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific isomeric form, which can have different biological activities and applications compared to its L-isomer. Its enhanced stability and solubility make it particularly useful in various industrial and research settings .

Biological Activity

D-Histidine hydrochloride monohydrate (CAS Number: 6341-24-8) is a derivative of the amino acid histidine, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on its mechanisms, safety, efficacy, and potential applications.

  • Empirical Formula : C₆H₉N₃O₂·HCl·H₂O
  • Molecular Weight : 209.63 g/mol
  • Purity : Typically ≥ 98% on a dry matter basis

D-Histidine acts primarily through its conversion to histamine, which is involved in several biological functions:

  • Immunomodulation : Histamine plays a role in modulating immune responses by activating suppressor T cells via H2 receptors. This activation can enhance the immune response against pathogens and tumors .
  • Antioxidant Activity : Histamine has been shown to down-regulate the production of reactive oxygen species (ROS) in phagocytic cells, which may contribute to its antioxidant properties .
  • Nutritional Role : As an essential amino acid, D-histidine is vital for protein synthesis and various metabolic processes in animals .

In Vivo Studies

A significant study assessed the safety and efficacy of L-histidine hydrochloride monohydrate in F344 rats. The study found that dietary supplementation with 2.5% L-histidine HCl H₂O did not lead to significant adverse effects, indicating its safety at this level . However, higher doses were associated with hyperlipidemia and alterations in zinc metabolism .

Case Study: Histidine and Oxidative Stress

A study investigated the protective role of histidine against oxidative damage induced by hydrogen peroxide (H₂O₂) in a cataract model. Results indicated that histidine could mitigate oxidative stress, suggesting potential therapeutic applications in eye health .

Safety Profile

The safety assessment of this compound indicates that it is generally safe when used appropriately as a nutritional additive for animals. However, excessive intake can lead to adverse effects such as:

  • Hyperlipidemia
  • Hypercholesterolemia
  • Hepatomegaly
  • Zinc deficiency due to increased excretion .

Research Findings Summary Table

StudyOrganismDosageFindings
Ikezaki et al., 1994F344 Rats0%, 0.31%, 0.62%, 1.25%, 2.5%, 5% L-Histidine HCl H₂OMaximum tolerable dose identified at 2.5% with no significant tumor incidence
Kasaoka et al., 2004F344 Rats>2 g/kg body weight/dayGrowth retardation and hepatomegaly observed
Yoshimatsu et al., 2002RatsVariableHistamine production affects food intake via H1 receptors

Properties

IUPAC Name

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXXUDSWGMGYLZ-ZJIMSODOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328526-86-9, 351-50-8
Record name D-Histidine hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328526-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-histidine hydrochloride monohydrate
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